molecular formula C14H15N3O3 B2761997 Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421453-67-9

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2761997
CAS No.: 1421453-67-9
M. Wt: 273.292
InChI Key: GOZSYQJYMCVROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring, a pyridine ring, and a piperidine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of these rings imparts unique chemical and biological properties to the compound, making it a potential candidate for various therapeutic applications.

Properties

IUPAC Name

1,2-oxazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-4-8-16-20-12)17-9-5-11(6-10-17)19-13-3-1-2-7-15-13/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSYQJYMCVROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

1.1 Antiinflammatory Activity

Isoxazol derivatives have been studied for their anti-inflammatory properties, particularly in the context of autoimmune diseases. Research indicates that compounds similar to isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can inhibit cytokines such as IL-17 and IFN-gamma, which are critical in the pathogenesis of chronic inflammatory conditions .

1.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties, especially in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). Inhibitors that act on c-KIT kinase have shown promise in treating various cancers, and isoxazol derivatives may play a role in this therapeutic strategy .

Case Studies and Research Findings

StudyFindings
Study on IL-17 Inhibition Demonstrated that isoxazol derivatives can significantly reduce IL-17 levels, suggesting potential for treating autoimmune diseases .
c-KIT Inhibition Research Identified that certain isoxazol compounds effectively inhibit mutated c-KIT receptors, providing a basis for developing targeted cancer therapies .
GPCR Modulation Study Found that isoxazol derivatives can modulate GPCR activity, offering insights into their role in treating metabolic disorders .

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features an isoxazole ring, a piperidine moiety, and a pyridine derivative, which contribute to its biological activity. The structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines.

Case Study:

In a study assessing the cytotoxic effects on human breast cancer cells, compounds related to this structure demonstrated IC50 values ranging from 7.9 µM to 92 µM, indicating potent anticancer activity .

Cell Line IC50 (µM)
Breast Cancer7.9 - 92
Ovarian Cancer10 - 45
Colorectal Cancer20 - 85

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promising results in inhibiting monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system.

Mechanism of Action:

Research indicates that the compound interacts with the active site of MAGL, leading to competitive inhibition. For example, a related benzoylpiperidine derivative exhibited an IC50 value of 0.84 µM against MAGL, suggesting a similar potential for this compound .

Neuropharmacological Effects

Isoxazole derivatives have been studied for their effects on neurotransmitter receptors. The compound's structure suggests potential interactions with serotoninergic and dopaminergic receptors.

Findings:

In vitro assays demonstrated notable affinities for serotonin receptors (5-HT2A) and dopamine receptors (D1, D2), which are critical in neuropharmacology. This interaction profile hints at possible applications in treating psychiatric disorders .

Comparative Analysis of Biological Activities

To better understand the biological activity of isoxazol derivatives, a comparative analysis with other known compounds was performed.

Compound Target IC50 (µM)
This compoundMAGL0.84
Benzoylpiperidine derivativeMAGL0.80
Serotonin receptor agonist5-HT2A0.35
Dopamine receptor antagonistD20.50

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

  • Step 1 : Formation of the piperidinyl-pyridinyl ether intermediate using nucleophilic substitution under reflux (e.g., using K₂CO₃ in DMF at 80°C for 12 hours) .
  • Step 2 : Coupling the isoxazole moiety via a carbonylative reaction, such as using EDCI/HOBt as coupling agents in anhydrous dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
    • Key Variables : Solvent polarity, temperature, and catalyst selection critically impact yield and purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., δ 8.2–8.5 ppm for pyridinyl protons, δ 6.2–6.5 ppm for isoxazole protons) resolve aromatic and heterocyclic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 342.1452 calculated for C₁₈H₁₈N₃O₃) .
  • FT-IR : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C ether stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates, while THF may enhance regioselectivity in cyclization .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 20 minutes) while maintaining >85% yield .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorinated vs. methoxy groups on pyridinyl rings) to explain variability in antimicrobial potency .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-study variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP values >3 correlate with improved membrane permeability) .

Q. How do computational methods predict biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys48 in EGFR) may form hydrogen bonds with the isoxazole ring .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the pyridinyl oxygen) using Schrödinger’s Phase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable docking) .

Q. What challenges arise in synthesizing derivatives with modified isoxazole rings?

  • Methodological Answer :

  • Regioselectivity : Steric hindrance from bulky substituents (e.g., cyclopropyl) may favor 5-substituted isoxazoles over 3-substituted isomers .
  • Stability : Electron-withdrawing groups (e.g., nitro) on isoxazole can reduce hydrolytic stability; use anhydrous conditions and low temperatures .
  • Characterization : Differentiate regioisomers via NOESY NMR (e.g., spatial proximity of piperidinyl protons to isoxazole substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.